molecular formula C6H8N2O3 B066008 Ethyl 3-aminoisoxazole-4-carboxylate CAS No. 182424-36-8

Ethyl 3-aminoisoxazole-4-carboxylate

Cat. No.: B066008
CAS No.: 182424-36-8
M. Wt: 156.14 g/mol
InChI Key: JDBWUSFGLLSDDV-UHFFFAOYSA-N
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Description

Ethyl 3-aminoisoxazole-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2O3 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 3-aminoisoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula: C₆H₈N₂O₃. Its structure features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its unique reactivity and biological properties. The compound is characterized by:

  • Molecular Weight : 156.14 g/mol
  • Boiling Point : Not specified
  • Hydrogen Bond Donors/Acceptors : 1/4

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of suitable precursors under controlled conditions. For instance, one common approach involves the transformation of alkyl 3-nitroisoxazole derivatives into their corresponding amino compounds using reducing agents in aqueous solutions .

Biological Activity

This compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Key findings regarding its biological activity include:

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives, including this compound, possess significant anticancer properties. These compounds have been shown to act as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression and apoptosis in cancer cells. Specifically, compounds with isoxazole scaffolds have been reported to exhibit IC₅₀ values in the low micromolar range against various HDAC isoforms .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Isoxazoles are known to selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Studies indicate that derivatives similar to this compound exhibit potent anti-inflammatory activity by reducing prostaglandin synthesis .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of isoxazole derivatives. This compound has shown efficacy against various bacterial strains, suggesting its utility as an antimicrobial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several case studies have documented the biological activity of this compound and related compounds:

  • Anticancer Study : A study involving various isoxazole derivatives demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Inflammation Model : In a rat model of inflammation induced by Freund's adjuvant, treatment with this compound resulted in marked reductions in paw swelling and inflammatory cytokine levels, indicating strong anti-inflammatory effects.
  • Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, supporting its potential as an antimicrobial agent.

Properties

IUPAC Name

ethyl 3-amino-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-10-6(9)4-3-11-8-5(4)7/h3H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBWUSFGLLSDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182424-36-8
Record name ethyl 3-amino-1,2-oxazole-4-carboxylate
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